molecular formula C18H21N3OS B5784953 N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide

N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide

Cat. No. B5784953
M. Wt: 327.4 g/mol
InChI Key: DLQZXERCGAZBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various disorders.

Mechanism of Action

N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide works by inhibiting the reuptake of serotonin, which increases the availability of serotonin in the synaptic cleft. This leads to increased activation of serotonin receptors, which in turn regulates mood and emotions. Additionally, this compound has been found to have anxiolytic and antipsychotic effects, which may be due to its interaction with other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased levels of serotonin in the brain, decreased levels of dopamine and norepinephrine, and reduced activity in the amygdala, which is responsible for processing emotions. Additionally, this compound has been found to improve cognitive function and memory, which may be due to its interaction with the glutamate system.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other disorders such as Parkinson's disease and Alzheimer's disease, and the exploration of its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of this compound for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the treatment of various disorders. Its mechanism of action involves the inhibition of serotonin reuptake, which leads to increased activation of serotonin receptors and regulation of mood and emotions. While this compound has several advantages for lab experiments, it also has some limitations and potential toxic effects at high doses. Future research directions include the investigation of its potential applications in other disorders and the development of new formulations and delivery methods.

Synthesis Methods

N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylhydrazine with 1-phenylpiperazine, followed by the addition of carbon disulfide and subsequent reaction with sodium hydroxide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have potential applications in the treatment of various disorders such as depression, anxiety, and schizophrenia. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and can increase the levels of serotonin in the brain, which is known to regulate mood and emotions.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-22-17-9-5-6-15(14-17)19-18(23)21-12-10-20(11-13-21)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZXERCGAZBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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